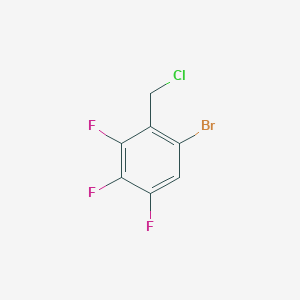

1-Bromo-2-(chloromethyl)-3,4,5-trifluorobenzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

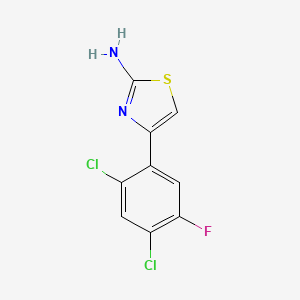

“1-Bromo-2-(chloromethyl)-3,4,5-trifluorobenzene” is a chemical compound with the molecular formula C7H6BrCl . It’s a derivative of benzene, where one hydrogen atom is replaced by a bromo group, and another hydrogen atom is replaced by a chloromethyl group .

Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using techniques like FT-Raman and FT-IR spectroscopy . These techniques can provide information about the vibrational frequencies of the molecule, which can be compared with theoretical predictions .

Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a density of 1.5±0.1 g/cm3, a boiling point of 240.2±15.0 °C at 760 mmHg, and a flash point of 109.4±10.5 °C . It also has a molar refractivity of 43.7±0.3 cm3 .

科学的研究の応用

Synthesis and Polymer Chemistry

1-Bromo-2-(chloromethyl)-3,4,5-trifluorobenzene and its derivatives serve as crucial intermediates in the synthesis of various compounds. The compound undergoes selective defluorination and azidation reactions to form triazides. These triazides are considered valuable for their potential use as photoactive cross-linking reagents in polymer chemistry. They also serve as starting compounds in organic synthesis and the photochemical preparation of new organic magnetic materials (Chapyshev & Chernyak, 2013).

Organometallic Chemistry

The compound demonstrates its versatility in organometallic chemistry. It is used as a substrate for functionalization reactions, where bromine is introduced into various positions of the molecule. This functionalization is achieved by employing novel organometallic recipes like deprotonation-triggered halogen migrations and site-discriminating competitive halogen-metal permutations (Heiss & Schlosser, 2003).

Material Science and Liquid Crystal Production

Derivatives of this compound are used in the synthesis of compounds that have applications in material science, particularly in the production of liquid crystals. These compounds, when introduced into the basic formula of liquid crystals, can significantly improve birefringence (Δn) and reduce the threshold voltage (Vth), enhancing the performance of liquid crystal displays (Hang De-y, 2013).

Catalysis and Organic Transformations

This compound is also pivotal in various organic transformations. For instance, it is used in bromination reactions of aromatic compounds, serving as an intermediate in the synthesis of biologically active peptides and fluorescent reagents. The continuous-flow system developed for the synthesis of derivatives like 2,4,5-trifluorobromobenzene showcases its efficiency and ease of handling, allowing for the rapid synthesis of these compounds in high yields (Deng et al., 2016).

作用機序

Target of Action

Similar compounds are often used in organic synthesis, particularly in suzuki–miyaura cross-coupling reactions . These reactions involve the formation of carbon-carbon bonds, which are fundamental in the construction of complex organic molecules.

Mode of Action

In the context of Suzuki–Miyaura cross-coupling reactions, 1-Bromo-2-(chloromethyl)-3,4,5-trifluorobenzene would likely act as an electrophile. The bromine atom would be replaced by an organoboron compound in the presence of a palladium catalyst . This reaction is widely applied due to its mild and functional group tolerant reaction conditions .

Biochemical Pathways

It’s worth noting that the compound could potentially participate in various organic reactions, leading to the formation of numerous products depending on the reaction conditions and the organoboron reagents used .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the efficiency of Suzuki–Miyaura cross-coupling reactions can be affected by the type of catalyst used, the temperature, and the pH of the reaction environment . Additionally, the stability of the compound could be influenced by factors such as light, heat, and moisture.

特性

IUPAC Name |

1-bromo-2-(chloromethyl)-3,4,5-trifluorobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClF3/c8-4-1-5(10)7(12)6(11)3(4)2-9/h1H,2H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRUROJDBDNJGEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)CCl)F)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClF3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.45 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-Methylpropyl)-decahydropyrido[4,3-e][1,4]oxazepin-2-one hydrochloride](/img/structure/B2428794.png)

![3-ethyl-2-[(2-methylbenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2428796.png)

![N-(4-methylphenyl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2428798.png)

![5-[2-(4-Methoxyphenyl)-2-oxoethoxy]-2-methylisoquinolin-1-one](/img/structure/B2428810.png)

![N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-fluorophenyl)acetamide](/img/structure/B2428811.png)